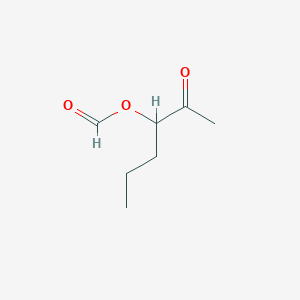
2-Hexanone, 3-(formyloxy)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 3-(formyloxy)-(9CI) is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. 2-Hexanone, 3-(formyloxy)-(9CI) is characterized by its unique chemical structure, which includes a formic acid moiety and an acetylbutyl group. This compound is used in various applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexanone, 3-(formyloxy)-(9CI) can be synthesized through esterification, a reaction between formic acid and 1-acetylbutanol in the presence of a catalyst. The reaction typically involves heating the reactants with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water . Another method involves the use of boron oxide as a reagent for the direct esterification of formic acid with the alcohol .
Industrial Production Methods
In industrial settings, the production of formic acid 1-acetylbutyl ester often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanone, 3-(formyloxy)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into formic acid and 1-acetylbutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to produce formic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Formic acid and 1-acetylbutanol.
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Applications De Recherche Scientifique
2-Hexanone, 3-(formyloxy)-(9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of formic acid 1-acetylbutyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release formic acid, which can act as a reducing or oxidizing agent in various biochemical processes . The formic acid moiety can interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2-Hexanone, 3-(formyloxy)-(9CI) can be compared with other esters such as:
Butyl formate: Similar in structure but lacks the acetyl group.
Ethyl acetate: Commonly used ester with different applications and properties.
Methyl formate: Another formic acid ester with distinct chemical behavior.
2-Hexanone, 3-(formyloxy)-(9CI) is unique due to its specific structure, which imparts different reactivity and applications compared to other esters.
Propriétés
Numéro CAS |
151919-56-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
Clé InChI |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
SMILES canonique |
CCCC(C(=O)C)OC=O |
Synonymes |
2-Hexanone, 3-(formyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















